Emeramide

Description

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

heavy metal chelato

Properties

IUPAC Name |

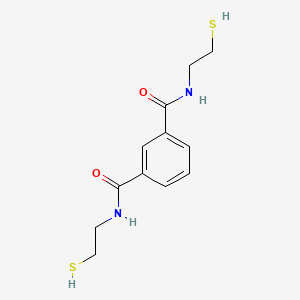

1-N,3-N-bis(2-sulfanylethyl)benzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2S2/c15-11(13-4-6-17)9-2-1-3-10(8-9)12(16)14-5-7-18/h1-3,8,17-18H,4-7H2,(H,13,15)(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUTBAVRYDAKVGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)NCCS)C(=O)NCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10610932 | |

| Record name | Emeramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351994-94-0 | |

| Record name | N1,N3-Bis(2-mercaptoethyl)-1,3-benzenedicarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351994-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Emeramide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0351994940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emeramide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12192 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Emeramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N1,N3-bis(2-sulfanylethyl)benzene-1,3-dicarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EMERAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U7K5X4ANS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Emeramide: A Thiol-Redox Antioxidant and Heavy Metal Chelator

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Emeramide, also known as N,N'-bis(2-mercaptoethyl)isophthalamide (NBMI), is a novel, lipid-soluble compound with dual functions as a potent thiol-redox antioxidant and a heavy metal chelator.[1][2] Its unique properties make it a subject of significant interest in the scientific and medical communities for its potential therapeutic applications in conditions associated with oxidative stress and heavy metal toxicity.[3][4] This technical guide provides a comprehensive overview of this compound's core mechanism of action, summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visualizes the associated signaling pathways.

Core Mechanism: Thiol-Redox Antioxidant Activity

This compound's antioxidant properties are intrinsically linked to its two thiol (-SH) groups.[5] These groups can directly scavenge reactive oxygen species (ROS), thereby mitigating cellular damage caused by oxidative stress.[6] Furthermore, this compound's ability to chelate transition metals like mercury and iron prevents them from participating in Fenton-like reactions, which are a major source of hydroxyl radicals, one of the most damaging ROS.[3][6][7]

A critical aspect of this compound's antioxidant function is its ability to restore and maintain intracellular levels of glutathione (GSH), the most abundant endogenous antioxidant.[8][9] By reducing the overall oxidative burden, this compound spares the cellular pool of GSH, allowing it to perform its vital roles in detoxification and redox signaling.[6]

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies investigating the efficacy of this compound.

Table 1: Inhibition of Oxidant-Induced Phospholipase D (PLD) Activation in Mouse Aortic Endothelial Cells (MAECs) [1]

| Oxidant | This compound (NBMI) Concentration (µmol/L) | Inhibition of PLD Activation (%) |

| 4-HNE | 10 | 39 |

| 25 | 68 | |

| 50 | 74 | |

| DPV | 10 | 59 |

| 25 | 77 | |

| 50 | 75 | |

| Thimerosal | 10 | 58 |

| 25 | 76 | |

| 50 | 80 |

Table 2: Attenuation of Mercury-Induced PLD Activation in MAECs [1]

| Mercury Compound | This compound (NBMI) Concentration (µmol/L) | Attenuation of PLD Activation (%) |

| Methylmercury | 50 | 66-69 |

| Thimerosal | 50 | 73-81 |

Table 3: Neuroprotective Effects of this compound (NBMI) Against Lead-Induced Toxicity in U-87 MG Cells [9]

| Lead Acetate (PbAc) Concentration (µM) | This compound (NBMI) Pretreatment Concentration (µM) | Effect |

| 250 | 10 | Attenuated cell death (55% reduction) |

| 250 | 10 | Attenuated reduction of intracellular GSH levels (0.70-fold) |

| - | - | Reduced IL-1β expression (0.59-fold) |

| - | - | Increased ferroportin expression (1.97-fold) |

Table 4: Clinical Trial of this compound for Mercury Detoxification in Gold Miners [10]

| Treatment Group | Duration | Key Finding |

| 100 mg or 300 mg this compound/day | 14 days | Significant reduction in urinary and plasma mercury concentrations. |

| A 30% reduction in urinary mercury concentrations per mg of this compound per kg of body weight per day. |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by this compound and a general workflow for its investigation.

Caption: this compound's modulation of the mercury-induced PLD signaling pathway.

Caption: General experimental workflow for investigating this compound's antioxidant effects.

Detailed Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: Mouse Aortic Endothelial Cells (MAECs) or human U-87 MG glioblastoma cells are commonly used.[1][9]

-

Culture Conditions: Cells are maintained in appropriate media (e.g., MEM for MAECs) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.[8]

-

Pre-treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 10, 25, 50 µM) for a specified duration (e.g., 1 or 24 hours) prior to exposure to the oxidant or toxin.[1][9]

-

Treatment: Following pre-treatment, cells are exposed to the experimental agent (e.g., methylmercury, thimerosal, lead acetate, or bleomycin) at a predetermined concentration and for a specific time.[1][9]

Measurement of PLD Activation

-

Principle: PLD activity is assessed by measuring the formation of phosphatidylethanol (PEt), a specific product of PLD-catalyzed transphosphatidylation in the presence of ethanol.

-

Methodology:

-

Cells are labeled with [³H]oleic acid to incorporate the radiolabel into cellular phospholipids.

-

Following pre-treatment and treatment, ethanol (1.5-2%) is added to the culture medium.

-

Lipids are extracted from the cells using a chloroform/methanol/HCl mixture.

-

The lipid extract is resolved by thin-layer chromatography (TLC) to separate PEt from other phospholipids.

-

The radioactivity corresponding to the PEt spot is quantified by liquid scintillation counting.

-

Assessment of Reactive Oxygen Species (ROS) Generation

-

Principle: Intracellular ROS levels can be measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA).

-

Methodology:

-

Cells are loaded with DCF-DA, which is deacetylated by intracellular esterases to the non-fluorescent DCFH.

-

In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer, with excitation and emission wavelengths typically around 485 nm and 530 nm, respectively.[11]

-

Determination of Intracellular Glutathione (GSH) Levels

-

Principle: The ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) is a key indicator of cellular redox status.

-

Methodology:

-

Cells are lysed, and the lysate is deproteinized.

-

Total glutathione is measured by a kinetic assay in the presence of GSH reductase and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which reacts with GSH to form a colored product measured spectrophotometrically.

-

GSSG is measured in a similar manner after masking GSH with 2-vinylpyridine.

-

The GSH concentration is calculated by subtracting the GSSG concentration from the total glutathione concentration.[9]

-

Cell Viability and Cytotoxicity Assays

-

Principle: Cell viability can be assessed by measuring the integrity of the cell membrane.

-

Methodology:

-

Lactate Dehydrogenase (LDH) Release Assay: The release of LDH, a cytosolic enzyme, into the culture medium is a marker of cell membrane damage. LDH activity is measured spectrophotometrically.[2]

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Conclusion

This compound is a promising bifunctional molecule that addresses both oxidative stress and heavy metal toxicity through its thiol-redox antioxidant and chelation properties. The data presented in this guide highlight its efficacy in cellular and animal models, as well as in a human clinical trial. The detailed protocols and pathway diagrams provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in a variety of pathological conditions.

References

- 1. Novel Lipid-Soluble Thiol-Redox Antioxidant and Heavy Metal Chelator, N,N′-bis(2-Mercaptoethyl)Isophthalamide (NBMI) and Phospholipase D-Specific Inhibitor, 5-Fluoro-2-Indolyl Des-Chlorohalopemide (FIPI) Attenuate Mercury-Induced Lipid Signaling Leading to Protection Against Cytotoxicity in Aortic Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. emeramed.com [emeramed.com]

- 4. Exploring Heavy Metal Chelation: this compound vs. DMPS and DMSA – Autonomic Coaching [autonomiccoaching.com]

- 5. emeramed.com [emeramed.com]

- 6. townsendletter.com [townsendletter.com]

- 7. sott.net [sott.net]

- 8. researchgate.net [researchgate.net]

- 9. N,N'bis-(2-mercaptoethyl) isophthalamide (NBMI) exerts neuroprotection against lead-induced toxicity in U-87 MG cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Oral Detoxification Treatment Achieves Rapid Mercury Removal with this compound, Landmark Research Shows [einpresswire.com]

- 11. Thiol-redox antioxidants protect against lung vascular endothelial cytoskeletal alterations caused by pulmonary fibrosis inducer, bleomycin: comparison between classical thiol-protectant, N-acetyl-l-cysteine, and novel thiol antioxidant, N,N′-bis-2-mercaptoethyl isophthalamide - PMC [pmc.ncbi.nlm.nih.gov]

Emeramide (NBMI): A Potential Therapeutic Avenue for Neurodegenerative Diseases – A Preclinical Research Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes the existing preclinical research on Emeramide (NBMI) and explores its potential therapeutic application for neurodegenerative diseases. It is important to note that while the foundational research on this compound as a heavy metal chelator is established, its direct preclinical investigation in the context of neurodegenerative disorders like Alzheimer's or Parkinson's disease is still an emerging field. This whitepaper, therefore, synthesizes the available data to build a scientific rationale for future preclinical studies.

Introduction: The Unmet Need in Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's disease (AD) and Parkinson's disease (PD), represent a significant and growing global health challenge.[1] These conditions are characterized by the progressive loss of structure and function of neurons.[2][3][4] Despite decades of research, effective disease-modifying therapies remain elusive, highlighting the urgent need for novel therapeutic strategies.[5]

One area of growing interest is the role of environmental toxins, particularly heavy metals, in the etiology and progression of neurodegenerative diseases. This has led to the investigation of chelating agents as a potential therapeutic approach. This compound (N,N'-bis(2-mercaptoethyl)isophthalamide or NBMI), a novel lipid-soluble heavy metal chelator, has shown promise in preclinical and clinical studies for heavy metal toxicity.[6][7][8] Its ability to cross the blood-brain barrier and its low toxicity profile make it a compelling candidate for investigation in neurodegenerative diseases.[6][8]

Core Mechanism of Action of this compound

This compound's primary mechanism of action is its function as a heavy metal chelator.[9] It is a lipophilic compound, allowing it to readily cross cell membranes and the blood-brain barrier.[6][8] Inside the cell, it can bind to heavy metals like mercury (Hg2+), forming a stable, non-toxic complex that can be excreted from the body.[6][8]

Beyond chelation, this compound possesses antioxidant properties.[8][10] It is thought to scavenge hydroxyl free radicals, which could contribute to its protective effects in conditions of oxidative stress, a common feature of neurodegenerative diseases.[2][8]

Preclinical Evidence for this compound

While direct preclinical studies of this compound in established animal models of neurodegenerative diseases are not yet widely published, a significant body of preclinical data exists from studies on heavy metal toxicity. These studies provide a strong foundation for its potential neuroprotective effects.

Quantitative Preclinical Data

The following table summarizes key quantitative data from preclinical studies of this compound, primarily in the context of heavy metal toxicity.

| Parameter | Animal Model | Dosage | Key Findings | Reference |

| Efficacy | Animal models of mercury toxicity | 300mg per day (in-vivo research) | Relieves mercury toxicity by chelating Hg2+. Restores normal mitochondrial functions. | [6] |

| Rat model of hemochromatosis (H67D) | Not specified | Effective in chelating iron. | [11] | |

| Toxicity | Animal models | Minimum of 290 mg/kg of body weight | Required incredibly high levels to induce sickness in animals. | [10] |

| Preclinical data | Not specified | Indicates low to no toxicity. | [7][8] | |

| Pharmacokinetics | Test animals | Not specified | Peaks in the blood within two hours. Concentrates and peaks in all tissues at the same time, including the brain. | [10] |

Experimental Protocols

Detailed experimental protocols for this compound in the context of neurodegenerative disease research are not yet established. However, based on existing preclinical and clinical studies for mercury toxicity, a general protocol for administration in animal models can be outlined.

General Administration Protocol in a Preclinical Setting

-

Compound Preparation: this compound is insoluble in water but soluble in DMSO.[6] For in vivo studies, it can be formulated for oral administration.

-

Animal Models: A variety of animal models are used to study neurodegenerative diseases, including transgenic mice that overexpress proteins implicated in human disease (e.g., APP, PSEN1/2 for Alzheimer's) and toxin-induced models (e.g., MPTP for Parkinson's).[2][3][12]

-

Dosage and Administration: Based on toxicity studies, this compound has a high safety margin.[10] Dosing regimens would need to be optimized for specific neurodegenerative models. For instance, in a study on mercury toxicity, a daily oral dose of 300mg was used.[6] Clinical trials have used doses of 100mg and 300mg administered once daily.[13]

-

Outcome Measures: Efficacy would be assessed through a combination of behavioral tests to evaluate cognitive and motor function, and post-mortem brain tissue analysis to quantify pathological hallmarks such as amyloid plaques, neurofibrillary tangles, and neuronal loss.

Signaling Pathways and Visualizations

The potential neuroprotective effects of this compound in neurodegenerative diseases can be conceptualized through its impact on key signaling pathways.

Proposed Neuroprotective Signaling of this compound

Heavy metal-induced neurotoxicity is a key area where this compound's mechanism is relevant. The following diagram illustrates a simplified pathway of this process.

This compound is hypothesized to intervene in this pathway primarily through two mechanisms: heavy metal chelation and antioxidant activity.

Conceptual Experimental Workflow

The following workflow outlines a potential preclinical study to evaluate this compound for a neurodegenerative disease like Alzheimer's.

Future Directions and Conclusion

The existing preclinical data on this compound as a safe and effective heavy metal chelator that can cross the blood-brain barrier provides a strong rationale for its investigation in neurodegenerative diseases. The hypothesized link between heavy metal toxicity, oxidative stress, and neurodegeneration suggests that this compound's dual action as a chelator and antioxidant could offer a novel therapeutic strategy.

Future preclinical research should focus on evaluating this compound in established animal models of Alzheimer's, Parkinson's, and other neurodegenerative diseases. Such studies will be crucial to determine its efficacy in modifying key pathological features and improving cognitive and motor outcomes. The potential of this compound to address the complex and multifactorial nature of neurodegenerative diseases makes it a promising candidate for further investigation.

References

- 1. Frontiers | Editorial: Preclinical research in neurodegenerative diseases: biochemical, pharmacological, and behavioral bases [frontiersin.org]

- 2. A Review on Neurodegenerative Diseases with their Suitable Animal Models – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 3. Animal Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Animal models of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Path to Progress Preclinical Studies of Age-Related Neurodegenerative Diseases: A Perspective on Rodent and hiPSC-Derived Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What Is this compound? | OCTAGONCHEM [octagonchem.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. NBMI Treatment in Patients With Mercury Toxicity [ctv.veeva.com]

- 9. ema.europa.eu [ema.europa.eu]

- 10. nexusnewsfeed.com [nexusnewsfeed.com]

- 11. media.mercola.com [media.mercola.com]

- 12. Frontiers | Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery [frontiersin.org]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

An In-depth Technical Guide to the History and Development of NBMI (Emeramide)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-bis(2-mercaptoethyl)isophthalamide (NBMI), also known as Emeramide and formerly as OSR#1, is a novel lipophilic heavy metal chelator and antioxidant. Its development, spearheaded by Professor Boyd Haley, emerged from research into the toxic effects of heavy metals, particularly mercury, on neurological health. This guide provides a comprehensive technical overview of NBMI, detailing its history, mechanism of action, and key experimental findings.

History and Development

The genesis of NBMI lies in the research of Dr. Boyd Haley, a professor of chemistry, who investigated the link between mercury toxicity and neurological diseases, including Alzheimer's disease.[1][2] Dissatisfied with existing chelating agents, which were often hydrophilic and had significant side effects, Dr. Haley sought to develop a lipophilic chelator capable of crossing the blood-brain barrier and cellular membranes to bind intracellular heavy metals.[1][2]

Initially introduced in 2008 as a dietary supplement called OSR#1 (Oxidative Stress Relief), the compound was marketed for its antioxidant properties.[1] However, following claims of its efficacy in alleviating symptoms in various conditions, the U.S. Food and Drug Administration (FDA) reclassified it, prompting its withdrawal from the supplement market and initiating the formal drug development process.[1] The development of NBMI as a pharmaceutical, under the generic name this compound and proprietary name Irminix®, has since been pursued for the treatment of heavy metal toxicity.[1]

Chemical Properties and Synthesis

NBMI is a synthetic molecule composed of two molecules of cysteamine linked to isophthaloyl chloride.[3] This structure provides two thiol (-SH) groups that are crucial for its chelating activity. It is a lipophilic and uncharged molecule, characteristics that facilitate its passage across biological membranes.[1][2]

Synthesis Protocol

A typical synthesis of NBMI involves the following steps:

-

Dissolve 2-aminoethylthiol hydrochloride in chloroform and triethylamine and place the mixture in an ice bath with stirring.

-

Separately, dissolve isophthaloyl chloride in chloroform.

-

Slowly add the isophthaloyl chloride solution to the 2-aminoethylthiol solution and allow it to stir for two hours on ice.

-

Induce precipitation of NBMI by the slow addition of 0.1 mol L−1 HCl to the stirring mixture.

Mechanism of Action

NBMI exhibits a dual mechanism of action, functioning as both a potent heavy metal chelator and an antioxidant.

Heavy Metal Chelation

The two thiol groups on the NBMI molecule form strong, stable, and thermodynamically irreversible bonds with heavy metals such as mercury (Hg²⁺), lead (Pb²⁺), and cadmium (Cd²⁺).[1][3] This binding creates an inert complex that prevents the metal ion from interacting with biological molecules, thereby neutralizing its toxicity.[1][2] The lipophilic nature of NBMI allows it to access and chelate intracellular metals, a significant advantage over more hydrophilic chelators.[1][2]

The following diagram illustrates the chelation of a heavy metal ion by NBMI:

References

Emeramide's Effect on Mitochondrial Function and Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emeramide (also known as NBMI or N,N'-bis(2-mercaptoethyl)isophthalamide) is a lipid-soluble antioxidant and heavy metal chelator. Its primary mechanism of action involves the sequestration of toxic heavy metals, such as mercury and lead, thereby mitigating their detrimental effects on cellular processes. A significant consequence of heavy metal toxicity is the induction of oxidative stress and subsequent mitochondrial dysfunction. This guide provides an in-depth analysis of the current understanding of this compound's effects on mitochondrial function and oxidative stress, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key pathways and workflows. While direct studies on this compound's impact on mitochondrial bioenergetics are limited, its established role in reducing oxidative stress strongly suggests a restorative effect on mitochondrial health.

Introduction: The Interplay of Oxidative Stress and Mitochondrial Dysfunction

Mitochondria, the primary sites of cellular respiration and ATP synthesis, are also a major source of reactive oxygen species (ROS). Under physiological conditions, a delicate balance is maintained between ROS production and the cell's antioxidant defense systems. However, exposure to toxins like heavy metals can disrupt this balance, leading to a state of oxidative stress.

Heavy metals, such as mercury (Hg²⁺) and lead (Pb²⁺), can directly and indirectly promote the generation of ROS. They can displace essential metal cofactors in enzymes, interfere with the electron transport chain (ETC), and deplete endogenous antioxidants like glutathione (GSH). This surge in ROS can damage mitochondrial components, including lipids, proteins, and mitochondrial DNA (mtDNA), leading to impaired mitochondrial function, characterized by:

-

Decreased ATP production

-

Altered mitochondrial membrane potential (ΔΨm)

-

Increased mitochondrial permeability

-

Initiation of apoptotic pathways

This compound's therapeutic potential in this context lies in its ability to chelate these toxic metals and act as a direct antioxidant, thereby breaking the cycle of oxidative stress and mitochondrial damage.

This compound's Mechanism of Action in Mitigating Oxidative Stress

This compound's protective effects against oxidative stress are multifaceted:

-

Heavy Metal Chelation: As a lipophilic dithiol compound, this compound can cross cellular and mitochondrial membranes to bind with high affinity to soft heavy metals like mercury and lead. This sequestration prevents these metals from participating in Fenton-like reactions that generate highly reactive hydroxyl radicals.

-

Direct Radical Scavenging: this compound possesses antioxidant properties, enabling it to directly neutralize free radicals.

-

Support of the Glutathione System: By chelating heavy metals that would otherwise bind to and deplete glutathione, this compound helps maintain the intracellular pool of this critical antioxidant. This, in turn, supports the activity of glutathione-dependent enzymes like glutathione peroxidase (GPx), which are essential for detoxifying peroxides.

The following diagram illustrates the proposed mechanism by which this compound mitigates heavy metal-induced oxidative stress.

Quantitative Data on this compound's Effects

The following tables summarize the available quantitative data from in vitro and in vivo studies on this compound's (NBMI) impact on markers of oxidative stress. Direct quantitative data on its effects on mitochondrial bioenergetics are currently limited in the public domain.

Table 1: In Vitro Studies on this compound (NBMI) and Oxidative Stress Markers

| Cell Line | Toxin | NBMI Concentration | Measured Parameter | Result | Reference |

| U-87 MG human astroglioma cells | Lead Acetate (250 µM) | 10 µM | Intracellular GSH levels | Attenuated the 0.70-fold reduction induced by lead | [1] |

| U-87 MG human astroglioma cells | Lead Acetate (250 µM) | 10 µM | Cell Death | Attenuated the 55% cell death induced by lead | [1] |

| Mouse Aortic Endothelial Cells | Mercury(II) Chloride | 10, 25, 50 µM | PLD Activation (ROS-mediated) | 48%, 65%, and 86% inhibition, respectively | [2] |

| Mouse Aortic Endothelial Cells | Methylmercury | 10, 25, 50 µM | PLD Activation (ROS-mediated) | 67%, 53%, and 72% inhibition, respectively | [2] |

| Mouse Aortic Endothelial Cells | Thimerosal | 10, 25, 50 µM | PLD Activation (ROS-mediated) | 58%, 76%, and 80% inhibition, respectively | [2] |

| HepG2 cells (ATP7B gene knocked down) | Copper Sulfate | 2.5-50 µM | Cell Viability | Improved cell viability | [3] |

| HepG2 cells (ATP7B gene knocked down) | Copper Sulfate | 2.5-50 µM | Cu-induced Oxidative Stress | Reduced oxidative stress | [3] |

Table 2: In Vivo Studies on this compound (NBMI) and Oxidative Stress Markers

| Animal Model | Toxin | NBMI Dose | Measured Parameter | Result | Reference |

| Caenorhabditis elegans | Methylmercury (125 µM) | Co-treatment | Worm death rate | Reduced death rate | [4] |

| Caenorhabditis elegans | Methylmercury (5 µM) | Co-treatment | Antioxidant response levels | Restored antioxidant response levels | [4] |

| Toxic milk mouse (tx-J) model of Wilson's Disease | Copper overload | 1% dietary NBMI | Hepatic, cerebral, and renal Cu levels | Effectively lowered copper levels | [3] |

| Toxic milk mouse (tx-J) model of Wilson's Disease | Copper overload | 1% dietary NBMI | Liver function (ALT levels) | Reduced ALT levels | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the effects of a compound like this compound on mitochondrial function and oxidative stress.

Assessment of Mitochondrial Respiration using High-Resolution Respirometry

This protocol is adapted for assessing the effect of a test compound on the oxygen consumption rate (OCR) of isolated mitochondria or permeabilized cells.

References

- 1. Methods for the Determination of Plasma or Tissue Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glutathione Peroxidase Activity Assay | GPX Assay Kit | NWLSS [nwlifescience.com]

- 3. N,N'-bis(2-mercaptoethyl)isophthalamide (NBMI) as a novel chelator for Wilson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic Efficacy of the N,N′ Bis-(2-Mercaptoethyl) Isophthalamide Chelator for Methylmercury Intoxication in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on N,N'-bis(2-mercaptoethyl)isophthalamide: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-bis(2-mercaptoethyl)isophthalamide, also known as NBMI, is a lipophilic chelating agent with significant potential in biomedical applications, particularly in the treatment of heavy metal toxicity. Its structure, featuring two thiol groups, allows for the effective binding of various metal ions. This document provides a comprehensive overview of the chemical structure and a detailed synthesis protocol for NBMI, aimed at researchers and professionals in the field of drug development.

Chemical Structure and Properties

N,N'-bis(2-mercaptoethyl)isophthalamide is an organic compound with the chemical formula C12H16N2O2S2.[1] Its structure consists of a central isophthalamide core to which two 2-mercaptoethyl arms are attached via amide linkages. The presence of two thiol (-SH) groups is central to its function as a chelating agent.

Systematic IUPAC Name: N1,N3-Bis(2-sulfanylethyl)benzene-1,3-dicarboxamide

Table 1: Physicochemical Properties of N,N'-bis(2-mercaptoethyl)isophthalamide

| Property | Value | Reference |

| Molecular Formula | C12H16N2O2S2 | [1] |

| Molecular Weight | 284.4 g/mol | [1] |

| CAS Number | 351994-94-0 | |

| SMILES | O=C(NCCS)C1=CC(C(NCCS)=O)=CC=C1 |

Synthesis of N,N'-bis(2-mercaptoethyl)isophthalamide

The synthesis of N,N'-bis(2-mercaptoethyl)isophthalamide is achieved through a nucleophilic acyl substitution reaction. The process involves the reaction of isophthaloyl chloride with cysteamine hydrochloride. The use of a base is required to neutralize the hydrochloric acid formed during the reaction and to deprotonate the amine group of cysteamine, enabling it to act as a nucleophile.

Experimental Protocol

This protocol details the synthesis of N,N'-bis(2-mercaptoethyl)isophthalamide from isophthaloyl chloride and cysteamine hydrochloride.

Materials:

-

Isophthaloyl chloride

-

Cysteamine hydrochloride

-

Sodium hydroxide (or other suitable base)

-

Dichloromethane (or other suitable solvent)

-

Distilled water

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

Procedure:

-

Preparation of Cysteamine Solution: In a round-bottom flask, dissolve cysteamine hydrochloride in distilled water. Cool the solution in an ice bath.

-

Basification: Slowly add a solution of sodium hydroxide to the cysteamine hydrochloride solution while stirring. The amount of base should be sufficient to neutralize the hydrochloride and deprotonate the amine. Maintain the temperature below 10 °C.

-

Preparation of Isophthaloyl Chloride Solution: In a separate flask, dissolve isophthaloyl chloride in dichloromethane.

-

Reaction: Add the isophthaloyl chloride solution dropwise to the cold cysteamine solution over a period of 30-60 minutes with vigorous stirring. Maintain the reaction temperature below 10 °C.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-3 hours.

-

Work-up:

-

Separate the organic layer.

-

Wash the organic layer with distilled water, followed by a brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N,N'-bis(2-mercaptoethyl)isophthalamide.

Table 2: Summary of Reaction Parameters and Expected Results

| Parameter | Value |

| Reactants | Isophthaloyl chloride, Cysteamine hydrochloride |

| Solvent | Dichloromethane, Water |

| Base | Sodium hydroxide |

| Reaction Temperature | 0-10 °C initially, then room temperature |

| Reaction Time | 3-4 hours |

| Expected Yield | 70-85% (This is an estimated range and can vary) |

| Appearance | White to off-white solid |

| Melting Point | Not available in the provided search results |

Synthesis Workflow Diagram

Caption: Synthesis workflow for N,N'-bis(2-mercaptoethyl)isophthalamide.

Characterization

The synthesized N,N'-bis(2-mercaptoethyl)isophthalamide should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will confirm the chemical structure by showing the characteristic peaks for the aromatic, amide, and mercaptoethyl protons and carbons.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the functional groups present, such as the N-H and C=O of the amide and the S-H of the thiol.

-

Melting Point Analysis: To assess the purity of the synthesized compound.

Conclusion

This technical guide provides essential information on the chemical structure and a detailed protocol for the synthesis of N,N'-bis(2-mercaptoethyl)isophthalamide. The provided experimental procedure and workflow diagram offer a clear and structured approach for researchers and scientists in the field of medicinal chemistry and drug development to synthesize this promising chelating agent for further investigation and application.

References

Emeramide: A Technical Guide to the Neutralization of Heavy Metals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emeramide, also known as N,N'-bis(2-mercaptoethyl)isophthalamide (NBMI), is a novel lipophilic chelating agent and antioxidant with a significant potential for rendering heavy metals inert within biological systems. Its unique molecular structure and properties allow it to traverse cellular membranes, including the blood-brain barrier, to form stable, non-toxic complexes with heavy metals, thereby mitigating their toxic effects. This technical guide provides an in-depth overview of the core mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of its mode of action.

Core Mechanism of Action

This compound's efficacy in neutralizing heavy metals stems from its structure, which consists of a dicarboxybenzoate body with two flexible cysteamine arms terminating in sulfhydryl (-SH) groups.[1][2] These sulfhydryl groups have a strong affinity for soft metals such as mercury (Hg²⁺), lead (Pb²⁺), and cadmium (Cd²⁺).[3]

Upon encountering a heavy metal ion, the two sulfhydryl "hands" of the this compound molecule bind to the metal, forming a stable, inert complex.[1][2] This binding is thermodynamically irreversible under physiological conditions, effectively sequestering the metal and preventing it from interacting with cellular components and causing damage.[4] The resulting this compound-metal complex is then eliminated from the body, primarily through the cytochrome P-450 detoxification pathway and excretion via the bowel.[1][5]

A key advantage of this compound is its lipophilic (fat-soluble) nature, which allows it to readily cross cell membranes and access intracellular compartments where heavy metals often accumulate.[2][6][7] This contrasts with many traditional water-soluble chelators that are largely confined to the bloodstream.[6]

Data Presentation

The following tables summarize the quantitative data available on the efficacy of this compound in chelating and neutralizing heavy metals.

| Heavy Metal | Binding Affinity (log K) | Reference |

| Mercury (Hg²⁺) | ~37 | MedKoo Biosciences |

| Study Type | Organism/Cell Line | Heavy Metal | Treatment Details | Key Findings | Reference |

| In vivo | Rats | Mercury (HgCl₂) | 2 mg/kg this compound | Increased survival rate in rats with mercury chloride-induced toxicity. | Cayman Chemical |

| In vivo | Ecuadorian Gold Miners | Mercury | 100 mg or 300 mg this compound daily for 14 days | Significant reduction in plasma and urine mercury levels. 30% reduction in urinary mercury per mg of this compound per kg of body weight per day. | EIN Presswire[8] |

| In vitro | Mouse Aortic Endothelial Cells | Methylmercury | 50 µM this compound | Prevented methylmercury-induced glutathione (GSH) loss and cytotoxicity. | Cayman Chemical[9] |

| In vitro | Primary Bovine Pulmonary Artery Endothelial Cells | Bleomycin | 50 µM this compound | Prevented reactive oxygen species (ROS) production and cytotoxicity. | Cayman Chemical[9] |

| In vitro | U-87 MG cells | Lead (PbAc) | Pretreatment with 10 µM this compound | Attenuated 55% cell death and a 0.70-fold reduction in intracellular GSH levels induced by 250 µM Pb. Counteracted Pb-induced neuroinflammation by reducing IL-1β (0.59-fold) and GFAP expression. | PubMed[10] |

| In vivo | H67D knock-in mutant mice | Iron | Oral this compound (450mg/kg) for 6 weeks | Reduced iron accumulation in the brain and liver. | GlpBio[3] |

Experimental Protocols

In Vivo Mercury Detoxification in Rats

This protocol is based on studies evaluating the efficacy of this compound in reducing mercury burden in rats.

1. Animal Model:

-

Adult male Sprague-Dawley rats.

-

Acclimatize animals for at least one week prior to the experiment.

-

House in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Experimental Groups:

-

Group 1 (Control): No treatment.

-

Group 2 (Mercury Only): Administer a single dose of mercuric chloride (HgCl₂) dissolved in saline via subcutaneous injection.

-

Group 3 (Mercury + this compound): Administer a single dose of HgCl₂ as in Group 2, followed by oral administration of this compound suspended in corn oil.

-

Group 4 (this compound Only): Administer only this compound.

3. Dosing and Administration:

-

HgCl₂: A sublethal dose, for example, 2.5 mg/kg body weight.

-

This compound: A dose of 25 mg/kg body weight, administered daily for a specified period (e.g., 7 days) via oral gavage.

4. Sample Collection and Analysis:

-

Collect urine and feces daily to monitor mercury excretion.

-

At the end of the treatment period, euthanize the animals and collect tissues (kidney, liver, brain).

-

Analyze mercury concentrations in all samples using cold vapor atomic absorption spectrometry (CVAAS).

5. Data Analysis:

-

Compare mercury levels in tissues and excreta between the different groups using appropriate statistical tests (e.g., ANOVA).

In Vitro Assessment of Cytotoxicity and Neuroprotection

This protocol is adapted from studies investigating the protective effects of this compound against lead-induced toxicity in cell culture.[10]

1. Cell Culture:

-

Use a human glioblastoma cell line such as U-87 MG.

-

Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

2. Experimental Treatment:

-

Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well.

-

After 24 hours, pre-treat the cells with varying concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM) for 24 hours.

-

Following pre-treatment, expose the cells to a toxic concentration of lead acetate (PbAc), for example, 250 µM, for 48 hours.

-

Include control groups: untreated cells, cells treated with PbAc only, and cells treated with this compound only.

3. Cytotoxicity Assay (MTT Assay):

-

After the 48-hour incubation with PbAc, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

4. Glutathione (GSH) Assay:

-

Lyse the cells and measure the intracellular GSH levels using a commercially available GSH assay kit according to the manufacturer's instructions.

5. Analysis of Inflammatory Markers:

-

Measure the expression levels of inflammatory markers such as IL-1β and GFAP using ELISA or Western blotting.

Signaling Pathways and Logical Relationships

Heavy metal toxicity is intricately linked to the induction of oxidative stress and the disruption of cellular signaling pathways. This compound's mechanism of rendering heavy metals inert directly counteracts these pathological processes.

Mechanism of this compound in Mitigating Heavy Metal-Induced Oxidative Stress

Heavy metals like mercury and lead can deplete intracellular antioxidants, particularly glutathione (GSH), and increase the production of reactive oxygen species (ROS), leading to cellular damage. This compound, by chelating these metals, prevents them from participating in redox reactions that generate ROS. Furthermore, as a thiol-redox antioxidant itself, this compound can directly scavenge free radicals.[11]

References

- 1. Research Collection | ETH Library [research-collection.ethz.ch]

- 2. mdpi.com [mdpi.com]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. Perturbed MAPK signaling in ASD: Impact of metal neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigating the heavy metal (Hg, Cd, Pb, Cr, As) binding affinity and sensing capability of 2-((2-(hydroxymethyl)quinolin-8-yl)oxy)-N-(quinolin-8-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | Reactive Oxygen Species | TargetMol [targetmol.com]

- 7. Chelation: Harnessing and Enhancing Heavy Metal Detoxification—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amelioration of Acute Mercury Toxicity by a Novel, Non-Toxic Lipid Soluble Chelator N,N′bis-(2-mercaptoethyl)isophthalamide: Effect on Animal Survival, Health, Mercury Excretion and Organ Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exploring Heavy Metal Chelation: this compound vs. DMPS and DMSA – Autonomic Coaching [autonomiccoaching.com]

The Pharmacokinetics and Bioavailability of Oral Emeramide (NBMI): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emeramide (N,N'-bis-(2-mercenaptoethyl) isophthalamide), also known as NBMI, is a novel, lipophilic heavy metal chelator and antioxidant. Its proposed mechanism of action involves the chelation of heavy metals, such as mercury, and the scavenging of free radicals. Developed to cross cellular membranes, including the blood-brain barrier, this compound is under investigation for the treatment of heavy metal toxicity. This technical guide provides a comprehensive overview of the available preclinical and limited human pharmacokinetic and bioavailability data for orally administered this compound. While detailed human pharmacokinetic studies are not yet fully published, this guide synthesizes the current understanding from preclinical research, clinical trial designs, and expert communications to inform further research and development.

Introduction

This compound is a synthetic compound designed to bind with high affinity to heavy metals, rendering them inert and facilitating their excretion from the body.[1] Its lipophilic nature is a key characteristic, intended to allow for intracellular and trans-cellular access, including penetration of the blood-brain barrier, to chelate metals at their sites of toxicity.[2] The primary route of administration for this compound in clinical investigations is oral.[3] Understanding the pharmacokinetics—the absorption, distribution, metabolism, and excretion (ADME)—and the bioavailability of oral this compound is critical for optimizing dosing strategies and ensuring its safety and efficacy.

This guide summarizes the currently available quantitative data, details the experimental protocols from key preclinical studies, and provides visualizations of relevant pathways and workflows.

Pharmacokinetic Profile

The pharmacokinetic profile of this compound has been primarily characterized through preclinical studies in rats. While human clinical trials have been conducted, detailed pharmacokinetic data from these studies are not yet widely published. An interview with the developer of this compound, Dr. Boyd Haley, has provided some insight into its behavior in humans.[4]

Absorption

Following oral administration, this compound is absorbed from the gastrointestinal tract. In preclinical rat studies, the time to reach maximum plasma concentration (Tmax) was approximately 2 hours.[1] In a Phase 1 human study, Dr. Boyd Haley reported a similar Tmax of about two hours.[4]

The oral bioavailability of this compound in rats was determined to be between 13% and 15%.[1] In contrast, Dr. Haley has stated that in a Phase 1 human study, the oral absorption was estimated to be between 60% and 80%.[4][5] This suggests a significant species difference in the extent of absorption.

Distribution

As a lipophilic compound, this compound is expected to be widely distributed throughout the body. Preclinical studies in rats have shown that after oral administration, this compound distributes to various tissues.[6] The ability to cross the blood-brain barrier is a key design feature of the molecule.[2]

Metabolism

In vitro studies using human and rat liver microsomes have indicated that this compound undergoes limited metabolism.

Excretion

Preclinical studies in animals suggest that this compound and its chelated complexes are excreted from the body. One study in animals using radiolabeled this compound found that the compound was excreted to non-detectable levels within 72 hours.[6] The proposed routes of excretion are via the feces and urine. The chelated this compound-mercury complex is thought to be removed from the body via the P-450 detoxification system, which marks it for excretion through the bowel.[7]

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic data for this compound. It is important to note that the detailed human data is not yet published in peer-reviewed literature and is based on an interview with the drug's developer.

Table 1: Preclinical (Rat) Pharmacokinetic Parameters of Oral this compound

| Parameter | Value | Species | Dosing | Source |

| Oral Bioavailability | 13 ± 5.9% | Sprague-Dawley Rat | 7 mg/kg | [1] |

| 15 ± 3.6% | Sprague-Dawley Rat | 35 mg/kg | [1] | |

| Tmax (Time to Peak Plasma Concentration) | ~2 hours | Sprague-Dawley Rat | Oral Gavage | [1] |

| Plasma Half-life (t½) | 6.18 ± 0.98 hours | Sprague-Dawley Rat | 1 mg/kg (Intravenous) | [1] |

Table 2: Reported Human Pharmacokinetic Parameters of Oral this compound

| Parameter | Value | Dosing | Source |

| Oral Bioavailability | 60 - 80% | Not Specified | [4][5] |

| Tmax (Time to Peak Plasma Concentration) | ~2 hours | Not Specified | [4] |

Experimental Protocols

The following are summaries of the methodologies used in key preclinical studies to determine the pharmacokinetic parameters of this compound.

Preclinical Pharmacokinetic Study in Rats

-

Study Design: Male Sprague-Dawley rats were administered this compound either intravenously (1 mg/kg) or orally by gavage (7 mg/kg or 35 mg/kg).

-

Sample Collection: Blood samples were collected at various time points post-administration.

-

Analytical Method: The concentration of this compound in plasma was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Plasma concentration-time data were used to calculate key pharmacokinetic parameters, including bioavailability, Tmax, and half-life.

Human Clinical Trials

Human clinical trials have been conducted to assess the safety and efficacy of this compound, primarily in individuals with mercury toxicity.

-

Study Design: Randomized, placebo-controlled, double-blind studies have been conducted.[3][8][9]

-

Dosing Regimen: Oral doses of 100 mg and 300 mg of this compound administered daily for 14 days have been used in clinical trials.[3][8]

-

Pharmacokinetic Assessments: While pharmacokinetic parameters such as Cmax, Tmax, and AUC were planned to be measured in some trials, the detailed results have not been made publicly available.

Visualizations

Proposed Mechanism of Action and Chelation

The following diagram illustrates the proposed mechanism of this compound in chelating heavy metals.

References

- 1. Amelioration of Acute Mercury Toxicity by a Novel, Non-Toxic Lipid Soluble Chelator N,N′bis-(2-mercaptoethyl)isophthalamide: Effect on Animal Survival, Health, Mercury Excretion and Organ Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Reductions in plasma and urine mercury concentrations following N,N'bis-(2-mercaptoethyl) isophthalamide (NBMI) therapy: a post hoc analysis of data from a randomized human clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. media.mercola.com [media.mercola.com]

- 5. Mercury detox: NBMI as a safe and non-toxic heavy metal chelator - everywomanover29 blog [everywomanover29.com]

- 6. townsendletter.com [townsendletter.com]

- 7. emeramed.com [emeramed.com]

- 8. Reductions in plasma and urine mercury concentrations following N,N′bis-(2-mercaptoethyl) isophthalamide (NBMI) therapy: a post hoc analysis of data from a randomized human clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oral Detoxification Treatment Achieves Rapid Mercury Removal with this compound, Landmark Research Shows [einpresswire.com]

An In-depth Technical Guide to Emeramide's Interaction with Mercury, Lead, and Iron

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emeramide, also known as NBMI (N,N'-bis(2-mercaptoethyl)isophthalamide), is a novel lipophilic heavy metal chelator and antioxidant. Its unique chemical structure allows it to readily cross cellular membranes, including the blood-brain barrier, to bind with and neutralize toxic heavy metals at the intracellular level. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's interaction with mercury, lead, and iron, focusing on its mechanism of action, quantitative binding data, and the experimental protocols used to elucidate these properties.

Chemical Properties and Synthesis

This compound is a dithiol compound with a molecular weight of 284.4 g/mol . Its lipophilic nature is a key characteristic that distinguishes it from many traditional water-soluble chelating agents.

Synthesis Protocol:

A common method for the synthesis of this compound involves the reaction of 2-aminoethylthiol hydrochloride with isophthaloyl chloride in the presence of a base. A typical laboratory-scale synthesis is as follows[1]:

-

Dissolve 2-aminoethylthiol hydrochloride (3.0 g) in 25 mL of chloroform.

-

Add 3.7 mL of triethylamine to the solution and place it in an ice bath with continuous stirring.

-

In a separate flask, dissolve isophthaloyl chloride (2.68 g) in 25 mL of chloroform.

-

Slowly add the isophthaloyl chloride solution to the 2-aminoethylthiol solution while maintaining the ice bath.

-

Allow the reaction mixture to stir for two hours on ice, during which a precipitate will form.

-

The resulting this compound precipitate can then be collected, purified, and characterized.

Interaction with Mercury

This compound exhibits a particularly high affinity for mercury, forming a stable and essentially irreversible complex. This strong binding is attributed to the interaction between the thiol groups of this compound and the mercury ion.

Quantitative Data for Mercury Chelation

| Parameter | Value | Method | Reference |

| Binding Affinity (log K) | ~ 37 | Potentiometric Titration and Mass Spectrometry | [1] |

| In Vivo Efficacy (Rats) | Up to 70% reduction in mercury levels in brain, kidney, and liver tissues | Cold Vapor Atomic Absorption Spectrometry (CVAA) | [1] |

| In Vivo Dosage (Rats) | 5–25 mg/kg, oral administration | N/A | [1] |

Experimental Protocol: In Vivo Mercury Chelation in a Rat Model

The following protocol outlines a typical experiment to evaluate the in vivo efficacy of this compound in reducing mercury burden[1]:

-

Animal Model: Adult rats are used for the study.

-

Mercury Exposure: Animals are administered a sub-lethal dose of mercury chloride (HgCl₂).

-

This compound Administration: A separate group of mercury-exposed rats is treated with this compound, typically via oral gavage. Dosages can range from 5 to 25 mg/kg body weight.

-

Sample Collection: Over a set period (e.g., 7 days), urine and feces are collected to measure mercury excretion. At the end of the study period, tissues such as the brain, kidneys, and liver are harvested.

-

Mercury Analysis: The concentration of mercury in the collected samples is determined using Cold Vapor Atomic Absorption Spectrometry (CVAA).

-

Data Analysis: The mercury levels in the this compound-treated group are compared to a control group that received mercury but no chelator.

Interaction with Lead

This compound has also been shown to be an effective chelator of lead. Its ability to cross the blood-brain barrier makes it a promising candidate for mitigating the neurotoxic effects of lead poisoning.

Quantitative Data for Lead Chelation

While specific binding affinity constants for lead are not as readily available in the literature as for mercury, studies have demonstrated significant neuroprotective effects and a reduction in lead-induced cytotoxicity.

| Parameter | Observation | Method | Reference |

| Neuroprotection | Attenuated lead-induced cell death and neuroinflammation in U-87 MG cells. | Cell viability assays, cytokine expression analysis. | |

| Cytotoxicity Reduction | Successfully attenuated a 55% cell death rate induced by 250 µM of lead. | MTT assay. |

Experimental Protocol: In Vitro Neuroprotection Assay against Lead Toxicity

This protocol describes an in vitro experiment to assess the neuroprotective effects of this compound against lead-induced toxicity in a human glioblastoma cell line (U-87 MG):

-

Cell Culture: U-87 MG cells are cultured in appropriate media and conditions.

-

Pre-treatment: Cells are pre-treated with varying concentrations of this compound for 24 hours.

-

Lead Exposure: After pre-treatment, the cells are exposed to a solution of lead acetate (e.g., 250 µM) for 48 hours to induce toxicity.

-

Cell Viability Assessment: The percentage of viable cells is determined using a standard method like the MTT assay.

-

Inflammatory Marker Analysis: The expression levels of inflammatory cytokines, such as IL-1β, are measured to assess the anti-inflammatory effects of this compound.

-

Data Analysis: The results from the this compound-treated groups are compared to control groups (cells with no treatment, cells with lead exposure only).

Interaction with Iron

This compound's interaction with iron is of particular interest due to iron's role in oxidative stress through the Fenton reaction. This compound has been shown to preferentially bind to the more reactive ferrous iron (Fe²⁺), thereby inhibiting the formation of damaging hydroxyl radicals.

Quantitative Data for Iron Chelation

Specific binding affinity constants for this compound and iron are not yet well-established in the literature. However, its preferential binding to ferrous iron has been noted.

| Parameter | Observation | Method | Reference |

| Iron Selectivity | Preferential binding to ferrous (Fe²⁺) iron over ferric (Fe³⁺) iron. | Not specified in available abstracts. | |

| In Vivo Efficacy (Mice) | Decreases iron accumulation in a mouse model of brain iron accumulation. | Not specified in available abstracts. | [2] |

| In Vivo Dosage (Mice) | 450 mg/kg, daily, p.o., for 6 weeks | N/A | [2] |

Experimental Protocol: In Vitro Ferrous Iron Chelation Assay

A common method to assess the ferrous iron-chelating ability of a compound is the ferrozine assay. This protocol can be adapted to evaluate this compound:

-

Reaction Mixture: Prepare a reaction mixture containing this compound at various concentrations, ferrous chloride (FeCl₂), and ferrozine in a suitable buffer.

-

Incubation: Incubate the mixture at room temperature for a specified time (e.g., 10 minutes) to allow for the chelation of ferrous ions by this compound.

-

Spectrophotometric Measurement: Measure the absorbance of the solution at 562 nm. Ferrozine forms a colored complex with free ferrous ions; therefore, a decrease in absorbance indicates chelation by this compound.

-

Calculation: The percentage of ferrous ion chelation can be calculated by comparing the absorbance of the samples with a control containing no chelator.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound in mitigating heavy metal toxicity is through chelation, which directly reduces the bioavailability of the toxic metal ions. This, in turn, affects downstream signaling pathways, primarily by reducing oxidative stress.

Chelation and Reduction of Oxidative Stress

Heavy metals like mercury, lead, and iron are known to induce oxidative stress by promoting the generation of reactive oxygen species (ROS). This compound's ability to chelate these metals prevents them from participating in redox reactions that lead to ROS formation. For example, by binding to ferrous iron, this compound inhibits the Fenton reaction, a major source of hydroxyl radicals in the cell.

Caption: this compound chelates heavy metals, preventing them from inducing oxidative stress.

Experimental Workflow for Assessing Chelation Efficacy

The general workflow for evaluating the efficacy of a chelating agent like this compound involves a series of in vitro and in vivo experiments.

Caption: A typical experimental workflow for evaluating the chelation efficacy of this compound.

Conclusion

This compound is a promising heavy metal chelator with a unique lipophilic nature that allows it to effectively target intracellular heavy metals. Its high affinity for mercury is well-documented, and its efficacy in chelating lead and iron, particularly in mitigating their roles in oxidative stress, is an active area of research. The experimental protocols and quantitative data presented in this guide provide a foundation for further investigation into the therapeutic potential of this compound in the treatment of heavy metal toxicity. Future research should focus on obtaining more precise quantitative data for lead and iron binding and further elucidating the downstream effects of chelation on cellular signaling pathways.

References

Methodological & Application

Application Notes and Protocols: Preparation of Emeramide Solutions in DMSO for In-Vitro Research

Audience: Researchers, scientists, and drug development professionals.

Abstract: Emeramide, also known as N,N'-bis(2-mercaptoethyl)isophthalamide (NBMI), is a lipophilic thiol-redox antioxidant and a potent heavy metal chelator.[1][2][3] Its ability to scavenge reactive oxygen species (ROS) and form stable complexes with heavy metals like mercury, lead, and cadmium makes it a valuable compound for in-vitro studies investigating cellular protection, toxicology, and oxidative stress.[2][4] Due to its poor aqueous solubility, a reliable protocol for its dissolution is critical for experimental success.[1][5] This document provides a detailed protocol for dissolving this compound in Dimethyl Sulfoxide (DMSO) to prepare stock and working solutions for use in cell-based assays.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound relevant for laboratory use.

| Property | Value | References |

| Synonyms | NBMI, BDTH2 | [1][3] |

| CAS Number | 351994-94-0 | [1][2] |

| Molecular Formula | C₁₂H₁₆N₂O₂S₂ | [1][2][6] |

| Molecular Weight | ~284.4 g/mol | [1][2][6][7] |

| Appearance | White to off-white crystalline solid | [1][2][7] |

| Purity | ≥98% | [1][2] |

| Solubility in DMSO | 30-100 mg/mL. Sonication or warming may be required for higher concentrations. | [1][3][6][7] |

| Aqueous Solubility | Sparingly soluble. A 1:1 DMSO:PBS (pH 7.2) solution yields ~0.5 mg/mL. | [1][3] |

| Storage (Solid) | Long-term: -20°C (stable for ≥4 years). Short-term: 0-4°C. | [1][2][] |

| Storage (DMSO Stock) | Long-term: -20°C (months). Short-term: 0-4°C (days to weeks). Protect from light. | [2][][9] |

Experimental Protocols

2.1. Protocol 1: Preparation of a High-Concentration this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can be stored for later use.

Materials and Equipment:

-

This compound (crystalline solid)

-

Anhydrous or Hybri-Max™ DMSO

-

Inert gas (Nitrogen or Argon), optional but recommended

-

Sterile, conical polypropylene tubes (e.g., 15 mL or 50 mL)

-

Analytical balance

-

Vortex mixer

-

Bath sonicator

-

Sterile syringe filters (0.22 µm, PTFE membrane recommended for organic solvents)

-

Sterile, light-protecting cryovials for aliquots

Methodology:

-

Safety First: Handle this compound as a potentially hazardous chemical in a fume hood or designated workspace. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]

-

Weighing: Accurately weigh the desired amount of this compound solid. For example, to prepare 10 mL of a 50 mM stock solution:

-

Calculation: 0.050 mol/L * 0.010 L * 284.4 g/mol = 0.1422 g (142.2 mg)

-

-

Dissolution:

-

Transfer the weighed this compound to a sterile conical tube.

-

Add the calculated volume of DMSO. To aid in dissolution, it is recommended to use DMSO that has been purged with an inert gas to remove oxygen.[1]

-

Tightly cap the tube and vortex vigorously for 1-2 minutes.

-

If the solid is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes.[6][7] Gentle warming (to 37°C) can also be applied if necessary.[6] Visually inspect to ensure complete dissolution.

-

-

Sterilization and Storage:

-

To ensure sterility for cell culture use, filter the stock solution through a 0.22 µm PTFE syringe filter into a new sterile tube.[2]

-

Dispense the stock solution into smaller, single-use aliquots in light-protecting cryovials. This prevents repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term use.[2][]

-

2.2. Protocol 2: Preparation of Working Solutions for In-Vitro Assays

This protocol details the dilution of the DMSO stock solution into an aqueous cell culture medium for direct application to cells.

Methodology:

-

Thaw Stock: Remove one aliquot of the this compound stock solution from the -20°C freezer and thaw it at room temperature.

-

Intermediate Dilution (Optional but Recommended): To avoid precipitation of the compound when adding it to the aqueous medium, perform an intermediate dilution in DMSO first.[7]

-

Example: To achieve a final concentration of 50 µM in the cell culture well from a 50 mM stock (a 1:1000 dilution), first prepare a 1 mM intermediate solution by diluting the 50 mM stock 1:50 in DMSO.

-

-

Final Dilution:

-

Add the appropriate volume of the this compound solution (either the stock or intermediate dilution) to your pre-warmed cell culture medium. Mix immediately by gentle pipetting or swirling.

-

Example: To achieve a 50 µM final concentration, add 50 µL of a 1 mM intermediate solution to 950 µL of cell culture medium.

-

-

Vehicle Control: It is critical to include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as the experimental wells but without this compound. The final concentration of DMSO in cell culture should generally be kept below 0.5% to avoid solvent-induced cytotoxicity.[2]

-

Stability Note: Aqueous solutions of this compound are not stable and should be prepared fresh immediately before use. Do not store diluted aqueous solutions for more than one day.[1][6][10]

Visualized Protocols and Mechanisms

Application Example and Considerations

This compound is frequently used to study its protective effects against toxins. In a typical experiment, cells (e.g., aortic endothelial cells, SH-SY5Y neuroblastoma, or U-87 MG glioblastoma cells) are pre-treated with this compound at a working concentration of 1-50 µM for a set period (e.g., 24 hours) before being exposed to a toxic agent like methylmercury or bleomycin.[1][2][3][6] this compound's efficacy is then assessed by measuring endpoints such as cell viability (MTT assay), ROS levels, and glutathione (GSH) concentrations.[1][3][4]

Key Considerations:

-

DMSO Toxicity: Always determine the maximum tolerable DMSO concentration for your specific cell line, as sensitivity can vary.[11]

-

Compound Stability: Given that this compound solutions may be unstable, especially in aqueous media, always prepare working solutions fresh for each experiment.[6][10]

-

Inert Atmosphere: For maximum stability of the thiol groups, preparing the stock solution under an inert gas is a recommended best practice.[1]

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. medkoo.com [medkoo.com]

- 3. caymanchem.com [caymanchem.com]

- 4. glpbio.com [glpbio.com]

- 5. apexbt.com [apexbt.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. This compound | Reactive Oxygen Species | TargetMol [targetmol.com]

- 9. What Is this compound? | OCTAGONCHEM [octagonchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Administering Emeramide in Animal Models of Mercury Toxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emeramide (also known as NBMI or N,N'-bis-(2-mercaptoethyl)isophthalamide) is a lipid-soluble dithiol chelating agent with high affinity for heavy metals, particularly mercury.[1][2] Its lipophilic nature allows it to cross cellular membranes and the blood-brain barrier, making it a promising candidate for chelating intracellular mercury, a significant challenge in treating mercury toxicity.[2][3] These application notes provide a comprehensive overview of the administration of this compound in animal models of mercury toxicity, including detailed experimental protocols, quantitative data summaries, and visualizations of relevant pathways and workflows.

Mechanism of Action

This compound's efficacy in mitigating mercury toxicity stems from its unique chemical structure and properties. It possesses two thiol (-SH) groups that form strong, stable, and essentially irreversible semi-covalent bonds with mercury (Hg²⁺), creating an inert complex.[1][4] This complex is then eliminated from the body primarily through the cytochrome P-450 detoxification pathway in the liver, leading to fecal excretion.[1][4] Due to its fat-soluble nature, this compound can access mercury sequestered in tissues that are inaccessible to many traditional water-soluble chelating agents.[2][3] Furthermore, this compound has demonstrated antioxidant properties, which may contribute to its protective effects against mercury-induced oxidative stress.[2][4]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound in animal models of mercury toxicity.

Table 1: this compound (NBMI) Toxicity Studies in Rodents

| Animal Model | Route of Administration | Dosage | Observation | Outcome | Reference |

| Sprague Dawley Rats | Subcutaneous Injection | Up to 767 mg/kg over 10 days | No signs of weight loss, ataxia, appetite suppression, diarrhea, or tremors | Well-tolerated | [5] |

| Wistar Rats | Oral Gavage | Up to 5 g/kg | No deaths or other signs of toxicity (some diarrhea attributed to the corn oil vehicle) | LD50 > 5 g/kg | [2][5] |

| Wistar Rats | Oral Gavage | Up to 1 g/kg/day for 28 days | No deaths or abnormal clinical signs | Well-tolerated in a repeated-dose study | [2] |

Table 2: Efficacy of this compound (NBMI) in a Rat Model of Acute Mercuric Chloride (HgCl₂) Toxicity

| Treatment Group | HgCl₂ Dose (mg/kg) | NBMI Dose | Survival Rate (at 7 days) | Reference |

| HgCl₂ only | 1 | - | 0% | [5] |

| HgCl₂ + NBMI | 1 | Subcutaneous injection | 100% | [5] |

| HgCl₂ only | 2 | - | 0% (within 2 days) | [5] |

| HgCl₂ + NBMI | 2 | Subcutaneous injection | 100% | [5] |

| HgCl₂ only | 14 (supra-lethal) | - | 0% | [4] |

| HgCl₂ + NBMI | 14 (supra-lethal) | 250 mg/kg (single dose 25 min post-exposure) | 67% (4 out of 6 rats survived) | [4] |

Experimental Protocols

General Guidelines for this compound Preparation and Administration

a. Preparation of this compound for Subcutaneous Injection: For subcutaneous administration, this compound can be dissolved in an organic solvent and then diluted. A published protocol uses dimethyl sulfoxide (DMSO) to dissolve this compound, followed by dilution with phosphate-buffered saline (PBS) to achieve the desired concentration and a physiologically acceptable final DMSO concentration.[6]

b. Preparation of this compound for Oral Gavage: For oral administration, this compound can be suspended in an appropriate vehicle. Corn oil is a commonly used vehicle for lipophilic compounds in rodent studies.[2][6] The suspension should be prepared to ensure a homogenous mixture for accurate dosing.

Protocol for Acute Mercury Toxicity Study in Rats

This protocol is based on the methodology described by Clarke et al. (2012).[2][6]

a. Animal Model:

-

Species: Sprague Dawley or Wistar rats.

b. Materials:

-

Mercuric chloride (HgCl₂)

-

This compound (NBMI)

-

Vehicle for HgCl₂ (e.g., isotonic saline)

-

Vehicle for this compound (e.g., DMSO and PBS for injection, corn oil for gavage)

-

Syringes and needles for injection/gavage

-

Metabolic cages for urine and feces collection

c. Experimental Procedure:

-

Acclimatization: Acclimate animals to laboratory conditions for at least one week before the experiment.

-

Grouping: Randomly assign animals to different treatment groups (e.g., Vehicle control, HgCl₂ only, HgCl₂ + this compound, this compound only).

-

Mercury Administration: Administer a single dose of HgCl₂ (e.g., 1-4 mg/kg) via subcutaneous injection.

-

This compound Administration: Administer this compound at a specified time point after mercury exposure (e.g., 20-30 minutes).[6] The dose can be a molar excess to the administered mercury (e.g., 10-fold molar excess).[6]

-

Monitoring: Observe animals daily for clinical signs of toxicity, including changes in weight, behavior, and survival.

-

Sample Collection: House animals in metabolic cages to collect urine and feces for mercury excretion analysis.[6] At the end of the study period (e.g., 6 days), euthanize the animals and collect tissues (e.g., brain, kidneys, liver, fat) for mercury analysis.[6]

Protocol for Mercury Quantification in Tissues

a. Method: Cold Vapor Atomic Absorption Spectrometry (CVAAS) or Combustion Atomic Absorption Spectrometry with Gold Amalgamation.[2][7][8]

b. Tissue Preparation (Microwave Digestion): [6]

-

Weigh the collected tissue samples.

-

Dry the samples overnight at 65°C.

-